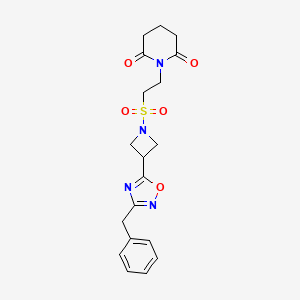

1-(2-((3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of oxadiazoles often involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available starting substrates2.Molecular Structure Analysis

Oxadiazoles have a five-membered ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms1. The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment1.

Chemical Reactions Analysis

The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available starting substrates2.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various techniques such as infrared spectroscopy4.

Scientific Research Applications

Synthesis and Spectral Analysis

- The synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrates the interest in oxadiazole-bearing compounds for their biological activities. A series of steps including reactions with benzenesulfonyl chloride and ethyl isonipecotate led to the formation of targeted compounds. These compounds were synthesized and characterized through 1H-NMR, IR, and mass spectral data, indicating the methodological versatility in creating compounds with potential biological activities (H. Khalid et al., 2016).

Antibacterial Activity

- Research into the synthesis of compounds like the 1,3,4-oxadiazole nucleus demonstrates their application in antibacterial studies. The antibacterial potential of these compounds, including their activity against both Gram-negative and Gram-positive bacteria, has been evaluated, showing moderate to significant activity. This highlights their potential use in developing new antibacterial agents (Kashif Iqbal et al., 2017).

Anticancer Activity

- Compounds bearing the 1,3,4-oxadiazole structure have also been evaluated for their anticancer potential. The synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, and their evaluation as promising anticancer agents is a significant area of research. These compounds were tested for their ability to inhibit cancer cell growth, showing some compounds had low IC50 values indicating strong anticancer activity (A. Rehman et al., 2018).

Enzyme Inhibition for Alzheimer’s Disease

- The synthesis of N-substituted derivatives for evaluating new drug candidates for Alzheimer’s disease reflects the therapeutic potential of these compounds. The inhibition of acetylcholinesterase (AChE) enzyme activity by these compounds suggests their usefulness in treating Alzheimer’s and related cognitive disorders (A. Rehman et al., 2018).

Safety And Hazards

Future Directions

Oxadiazole derivatives have shown potential in a wide range of applications, including as anticancer, vasodilator, anticonvulsant, antidiabetic agents1, and more. Future research could focus on designing and synthesizing new oxadiazole derivatives with improved properties and activities.

Please note that this is a general analysis based on the classes of compounds your molecule belongs to. For a comprehensive analysis of the specific compound, more detailed information or studies would be needed.

properties

IUPAC Name |

1-[2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylethyl]piperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O5S/c24-17-7-4-8-18(25)23(17)9-10-29(26,27)22-12-15(13-22)19-20-16(21-28-19)11-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XANGKLDMVBRVIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2745643.png)

![4-[(3-methoxyphenyl)sulfonylamino]benzoic Acid](/img/structure/B2745649.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((4-methylpiperidin-1-yl)sulfonyl)benzoate](/img/structure/B2745654.png)

![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)prop-2-enamide](/img/structure/B2745655.png)

![5-[(2,4-Dichlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2745658.png)

![1,1-Difluoro-5-azaspiro[2.3]hexane 2,2,2-trifluoroacetate](/img/structure/B2745660.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-nitrobenzamide](/img/structure/B2745663.png)